molecular formula C17H15ClN2O4 B2930184 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide CAS No. 1396683-81-0

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide

Cat. No.: B2930184
CAS No.: 1396683-81-0
M. Wt: 346.77
InChI Key: PDHHQPGHEVXEHV-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a synthetic small molecule built on a privileged heterocyclic scaffold, designed for advanced chemical biology and drug discovery research. This compound features a hybrid architecture, integrating both oxazole and furan heterocycles, which are recognized as key structural motifs in medicinal chemistry due to their prevalence in pharmacologically active substances . Oxazole derivatives, in particular, are the subject of ongoing research for a wide spectrum of therapeutic activities, serving as core structures in the development of novel antimicrobial, anticancer, and central nervous system (CNS) active agents . The specific molecular design, incorporating a 2-hydroxyethyl linker, suggests potential for enhanced interaction with biological targets and is a point of investigation for optimizing physicochemical properties. Researchers can utilize this compound as a chemical probe to study heterocyclic interactions in biological systems, as a building block in the synthesis of more complex molecular libraries, or as a lead compound for the development of new therapeutic candidates targeting infectious diseases and oncology. This product is strictly for research purposes and is not approved for human or veterinary use.

Properties

IUPAC Name

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O4/c1-10-15(16(20-24-10)12-4-2-3-5-13(12)18)17(22)19-8-14(21)11-6-7-23-9-11/h2-7,9,14,21H,8H2,1H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDHHQPGHEVXEHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C2=CC=CC=C2Cl)C(=O)NCC(C3=COC=C3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide typically involves multiple steps, starting with the preparation of key intermediatesThe hydroxyethyl group is then added through a nucleophilic addition reaction .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the concentration of reagents. Catalysts and solvents are often used to facilitate the reactions and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield a ketone, while reduction of the oxazole ring can produce a dihydro-oxazole derivative .

Scientific Research Applications

3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of chronic pain and inflammation.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of cyclooxygenase-2 (COX-2), leading to reduced inflammation and pain .

Comparison with Similar Compounds

Substituent Variations on the Carboxamide Nitrogen

The carboxamide nitrogen substituent significantly influences physicochemical and pharmacological properties. Key analogs include:

Compound Name Substituent on Carboxamide Nitrogen Molecular Formula Molecular Weight Key Features/Implications References
Target Compound 2-(Furan-3-yl)-2-hydroxyethyl C₁₈H₁₆ClN₂O₄ 365.79 Enhanced hydrophilicity; potential H-bonding -
3-(2-Chlorophenyl)-N-(diphenylmethyl)-5-methyl-1,2-oxazole-4-carboxamide Diphenylmethyl C₂₄H₁₉ClN₂O₂ 402.88 High lipophilicity; bulky aromatic groups
N-(5-Chloro-2-methylphenyl)-3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide 5-Chloro-2-methylphenyl C₁₉H₁₅Cl₂N₂O₂ 380.25 Electron-withdrawing Cl; moderate lipophilicity
3-(2-Chlorophenyl)-5-methyl-N-[4-(propan-2-yl)phenyl]-1,2-oxazole-4-carboxamide (2ZW) 4-Isopropylphenyl C₂₀H₁₉ClN₂O₂ 354.83 Branched alkyl chain; improved membrane permeability
3-(2-Chloro-6-fluorophenyl)-N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-4-carboxamide 3,4-Dimethoxyphenylmethyl C₂₀H₁₈ClFN₂O₄ 404.82 Methoxy groups enhance solubility; fluorinated aryl for target selectivity

Key Observations :

  • Hydrogen Bonding : The target compound’s hydroxyethyl-furan substituent introduces polar interactions, which may improve solubility and receptor binding compared to purely aromatic substituents.
  • Steric Effects : Bulky groups like diphenylmethyl may hinder binding in sterically constrained active sites, whereas smaller substituents (e.g., hydroxyethyl) allow flexibility .

Variations on the Oxazole Ring Substituents

Modifications to the oxazole ring’s 3- and 5-positions influence electronic and steric properties:

Compound Name 3-Position Substituent 5-Position Substituent Molecular Formula Key Features/Implications References
Target Compound 2-Chlorophenyl Methyl C₁₈H₁₆ClN₂O₄ Balanced steric bulk; halogen for σ-hole interactions -
3-(2,6-Dichlorophenyl)-N-(3,5-dimethylphenyl)-5-methyl-1,2-oxazole-4-carboxamide 2,6-Dichlorophenyl Methyl C₁₉H₁₅Cl₂N₂O₂ Increased halogen bonding; potential for enhanced target affinity
Ethyl 3-(4-chlorophenyl)-5-[(E)-2-(dimethylamino)ethenyl]-1,2-oxazole-4-carboxylate 4-Chlorophenyl Dimethylaminoethenyl C₁₆H₁₆ClN₂O₃ Extended conjugation; cationic group for solubility

Key Observations :

  • Halogen Effects : 2-Chlorophenyl provides moderate steric hindrance and halogen bonding, while 2,6-dichlorophenyl analogs enhance these effects but may reduce solubility .
  • Electronic Modulation: Electron-withdrawing groups (e.g., Cl) stabilize the oxazole ring, whereas electron-donating groups (e.g., dimethylamino) alter electronic distribution for tailored reactivity .

Functional Group Additions in the Carboxamide Sidechain

Some analogs incorporate heterocycles or sulfur-containing moieties for diversified interactions:

Compound Name Sidechain Modification Molecular Formula Key Features/Implications References
3-(2-Chlorophenyl)-N-[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]-5-methyl-1,2-oxazole-4-carboxamide Thiadiazolylsulfanylacetic acid derivative C₂₁H₁₅ClFN₅O₃S₂ Sulfur atoms enhance metabolic stability; fluorophenyl for target specificity
N-(4-acetylphenyl)-5-amino-1-(2-methylphenyl)-1H-1,2,3-triazole-4-carboxamide Acetylphenyl-triazole C₂₀H₁₈N₄O₂ Triazole for metal coordination; acetyl for H-bonding

Key Observations :

  • Metabolic Stability : Thiadiazole and triazole moieties may reduce susceptibility to enzymatic degradation .
  • Targeted Interactions : Fluorine and acetyl groups enable precise interactions with hydrophobic pockets or catalytic residues.

Biological Activity

The compound 3-(2-chlorophenyl)-N-[2-(furan-3-yl)-2-hydroxyethyl]-5-methyl-1,2-oxazole-4-carboxamide is a complex organic molecule that has garnered interest for its potential biological activities. This article explores its chemical properties, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The compound features several key structural components:

  • Chlorophenyl group : Enhances lipophilicity and may contribute to biological activity.
  • Furan ring : Known for antioxidant and anticancer properties.
  • Hydroxyethyl group : Potentially increases solubility and bioavailability.
  • Oxazole ring : Plays a crucial role in the compound's pharmacological effects.

The biological activity of this compound is attributed to its ability to interact with various biological macromolecules. The mechanisms include:

  • Enzyme inhibition : It may inhibit specific enzymes involved in metabolic pathways.
  • Receptor modulation : The compound can bind to receptors, altering their signaling pathways.

Anticancer Activity

Research indicates that derivatives of oxazole and furan have significant anticancer properties. For instance, studies have shown that compounds containing furan rings exhibit:

  • Cytotoxic effects against various cancer cell lines.
  • Inhibition of cell proliferation through apoptosis induction.

A study by Rangappa et al. highlighted the anticancer potential of furan derivatives, suggesting that similar structural motifs in our target compound may yield comparable effects .

Antioxidant Properties

Compounds containing furan rings are recognized for their antioxidant capabilities. They can scavenge free radicals, thereby protecting cells from oxidative stress. This activity is crucial in preventing various diseases, including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

The oxazole moiety has been linked to anti-inflammatory activities. Substituents at specific positions on the oxazole ring can significantly influence this property. The presence of a chlorophenyl group may enhance these effects by modulating inflammatory pathways .

Research Findings and Case Studies

Several studies have investigated the biological activities of compounds structurally related to this compound:

StudyFocusFindings
Rangappa et al. (2019)Anticancer ActivityDemonstrated significant cytotoxicity against various cancer cell lines using furan derivatives .
Mafredini et al. (2019)Antioxidant ActivityShowed that certain furan compounds exhibit potent radical scavenging abilities .
Saito et al. (2019)Cytoprotective EffectsInvestigated radical scavenging activity and found effective inhibition against COX enzymes .

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